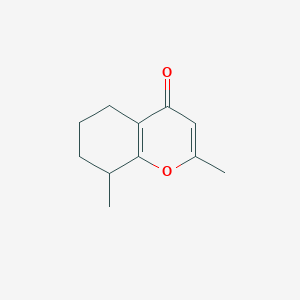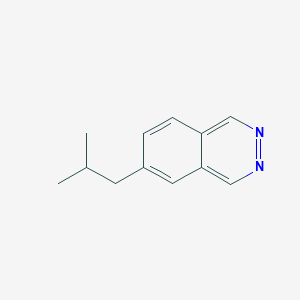
6-(2-Methylpropyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylpropyl)phthalazine is a chemical compound belonging to the class of phthalazines, which are nitrogen-containing heterocyclic compounds. Phthalazines are characterized by a bicyclic structure where a pyridazine ring is fused with a benzene ring. This compound, specifically, has a 2-methylpropyl group attached to the sixth position of the phthalazine ring. Phthalazines are known for their diverse biological and pharmacological activities, making them significant in various scientific fields.
Métodos De Preparación
The synthesis of 6-(2-Methylpropyl)phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine derivatives. The reaction is usually carried out in refluxing ethanol or pyridine, leading to the formation of the desired phthalazine derivative. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
6-(2-Methylpropyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced phthalazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the phthalazine ring, forming substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often using catalysts like Lewis acids.
Common reagents and conditions used in these reactions include solvents like ethanol, pyridine, and acetonitrile, and catalysts such as triethylamine and phosphorus pentasulfide. Major products formed from these reactions include phthalazinone, phthalazinethione, and various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
6-(2-Methylpropyl)phthalazine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Phthalazine derivatives are explored for their pharmacological properties, such as antihypertensive, anticonvulsant, and antidepressant activities. They are also studied as potential inhibitors of enzymes like phosphodiesterase and cyclooxygenase.
Industry: In the industrial sector, phthalazine derivatives are used as corrosion inhibitors, dyes, and intermediates in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylpropyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like vascular endothelial growth factor receptor (VEGFR) and phosphodiesterase, leading to their anticancer and anti-inflammatory effects. The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties. The exact pathways and molecular targets can vary depending on the specific derivative and its structural modifications.
Comparación Con Compuestos Similares
6-(2-Methylpropyl)phthalazine can be compared with other similar compounds in the phthalazine family, such as:
Azelastine: An antihistamine used for treating allergic rhinitis.
Vatalanib: A VEGFR inhibitor with anticancer properties.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
What sets this compound apart is its unique substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the 2-methylpropyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
Propiedades
Número CAS |
221118-74-7 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-(2-methylpropyl)phthalazine |
InChI |
InChI=1S/C12H14N2/c1-9(2)5-10-3-4-11-7-13-14-8-12(11)6-10/h3-4,6-9H,5H2,1-2H3 |
Clave InChI |
XNAOFFIFVKGYRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC2=CN=NC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



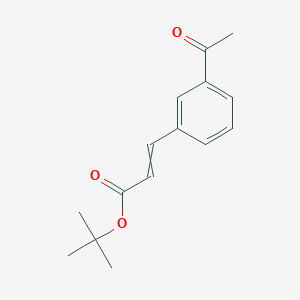
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
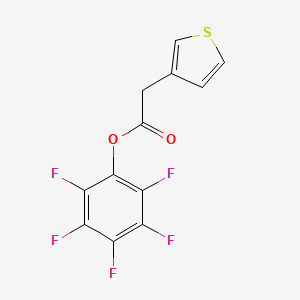
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
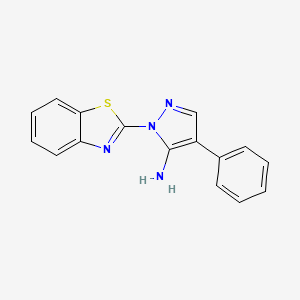
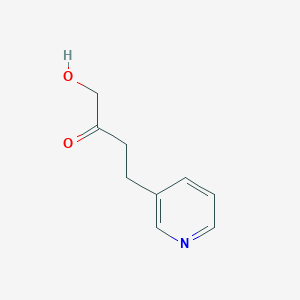

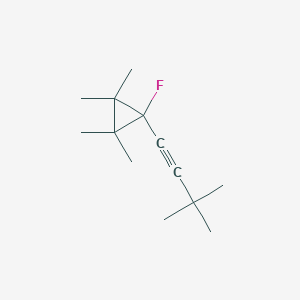
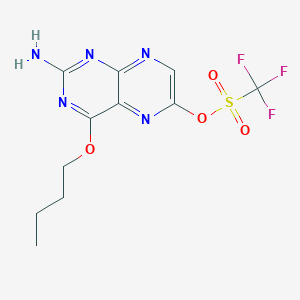
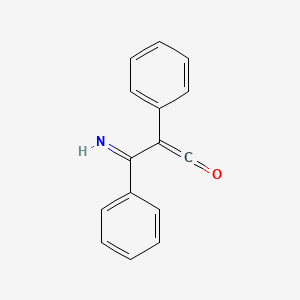
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
